molecular formula C15H13N3O2 B15489183 1-(4-Nitrophenyl)-3-phenyl-2-pyrazoline CAS No. 5920-39-8

1-(4-Nitrophenyl)-3-phenyl-2-pyrazoline

Cat. No.: B15489183
CAS No.: 5920-39-8
M. Wt: 267.28 g/mol
InChI Key: WFRLGJXAVQILBA-UHFFFAOYSA-N
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Description

1-(4-Nitrophenyl)-3-phenyl-2-pyrazoline is a pyrazoline derivative characterized by a five-membered heterocyclic core with a 4-nitrophenyl group at position 1 and a phenyl group at position 3. Pyrazolines are widely studied for their diverse applications in medicinal chemistry and materials science due to their structural versatility and tunable electronic properties. The nitro group at the para position of the phenyl ring enhances electron-withdrawing effects, which can influence reactivity, stability, and intermolecular interactions.

Properties

CAS No.

5920-39-8

Molecular Formula

C15H13N3O2

Molecular Weight

267.28 g/mol

IUPAC Name

2-(4-nitrophenyl)-5-phenyl-3,4-dihydropyrazole

InChI

InChI=1S/C15H13N3O2/c19-18(20)14-8-6-13(7-9-14)17-11-10-15(16-17)12-4-2-1-3-5-12/h1-9H,10-11H2

InChI Key

WFRLGJXAVQILBA-UHFFFAOYSA-N

Canonical SMILES

C1CN(N=C1C2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison with Similar Pyrazoline Derivatives

Substituent Variations and Electronic Properties

The substituents on the pyrazoline ring critically determine the compound’s physicochemical and functional characteristics. Below is a comparative analysis of key analogs:

Compound Name Substituents (Positions) Key Structural Features Reference
1-(4-Nitrophenyl)-3-phenyl-2-pyrazoline 4-nitrophenyl (1), phenyl (3) Simplest structure with electron-withdrawing nitro group Target
1-Phenyl-3-(4-nitrophenyl)-5-(2-thienyl)-2-pyrazoline 4-nitrophenyl (3), phenyl (1), thienyl (5) Thienyl group introduces π-conjugation and coordination potential
1-(4-Nitrophenyl)-3-(3,4,5-trimethoxyphenyl)-2-pyrazoline 4-nitrophenyl (1), 3,4,5-trimethoxyphenyl (3) Methoxy groups enhance electron donation and bioactivity
1-(4-Nitrophenyl)-3-(naphtho[2,1-b]furan-2-yl)-2-pyrazoline Naphthofuran (3) Extended aromatic system increases lipophilicity

Key Observations :

  • The thienyl-substituted analog exhibits enhanced electronic delocalization, making it suitable for optoelectronic applications .
  • Trimethoxyphenyl derivatives demonstrate improved biological activity due to electron-donating methoxy groups, which may facilitate interactions with cellular targets .
Yield and Purity Considerations
  • Thienyl-substituted compounds achieved high crystallinity, enabling precise structural validation .
  • Trimethoxyphenyl derivatives reported yields of ~70–85%, with purity confirmed by NMR and mass spectrometry .
Chemical and Physical Properties
  • Fluorescence : Thienyl-substituted analogs exhibit strong fluorescence, advantageous for optoelectronic devices .
  • Thermal stability : Naphthofuran derivatives show higher thermal stability due to extended conjugation .

Q & A

Q. What are the standard protocols for synthesizing 1-(4-nitrophenyl)-3-phenyl-2-pyrazoline?

Methodological Answer: The compound is typically synthesized via cyclocondensation of chalcone derivatives (e.g., 1-(4-nitrophenyl)-3-aryl-2-propen-1-one) with phenylhydrazine in 2-butanol under reflux (70–80°C for 6–8 hours). The reaction mixture is then cooled, and the product is purified via column chromatography using dichloromethane (DCM)/n-hexane solvent systems. Key steps include:

  • Chalcone preparation : Nitrophenyl-substituted chalcones are synthesized via Claisen-Schmidt condensation.
  • Cyclization : Phenylhydrazine reacts with the α,β-unsaturated ketone to form the pyrazoline ring .
    Data Table :
ReagentSolventTemperatureTimeYield (%)
Phenylhydrazine2-butanol70–80°C6–8 h60–75

Q. How is this compound characterized analytically?

Methodological Answer: Routine characterization includes:

  • ¹H/¹³C NMR : Peaks at δ 3.1–3.5 ppm (pyrazoline CH₂), δ 5.8–6.5 ppm (aromatic protons).
  • IR : Stretching vibrations at 1600–1650 cm⁻¹ (C=N), 1520–1550 cm⁻¹ (NO₂).
  • Mass spectrometry : Molecular ion peaks consistent with the molecular formula C₁₅H₁₂N₃O₂.
    Advanced techniques like X-ray crystallography resolve structural ambiguities, such as dihedral angles between substituents (e.g., 27.4°–87.7° between nitrophenyl and pyrazoline rings) .

Q. What in vitro assays are used to evaluate its biological activity?

Methodological Answer: Antibacterial activity is tested via agar diffusion (Kirby-Bauer method) against Gram-positive (e.g., Bacillus mycoides) and Gram-negative (e.g., E. coli) strains.

  • Procedure : Prepare compound solutions in DMSO (1–100 µg/mL), apply to nutrient agar plates inoculated with bacteria, and measure inhibition zones after 24 hours.
  • Controls : Tetracycline (positive), DMSO (negative). Activity is reported as minimum inhibitory concentration (MIC) .

Advanced Research Questions

Q. How can structural modifications optimize its photophysical properties for imaging applications?

Methodological Answer: Substituent effects on fluorescence are studied by:

  • Electron-withdrawing groups (EWGs) : Nitrophenyl at position 1 lowers the excited-state energy (ΔE₀₀), enhancing electron-transfer efficiency.
  • Donor groups : Methoxy or alkyl groups at position 3 increase quantum yields.
  • Computational validation : Density functional theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict emission wavelengths. X-ray crystallography confirms substituent orientation .

Q. How do crystallographic data resolve contradictions in spectral interpretations?

Methodological Answer: Discrepancies in NMR/IR data (e.g., unexpected coupling constants or NO₂ stretching modes) are resolved via:

  • X-ray diffraction : Confirms nitrophenyl ring torsion angles (e.g., 13.9°–43.2°), which influence conjugation and spectral shifts.
  • Hydrogen bonding networks : Weak C–H⋯O/N interactions in the crystal lattice (observed at 2.5–3.0 Å distances) explain solubility anomalies .

Q. What strategies improve the compound’s structure-activity relationship (SAR) for antimicrobial use?

Methodological Answer: SAR optimization involves:

  • Substituent screening : Electron-withdrawing groups (e.g., Cl, NO₂) at the 4-position enhance activity against C. albicans.
  • Heterocyclic hybridization : Fusion with 1,3,4-thiadiazole (via hydrazonoyl chloride reactions) improves MIC values (e.g., 10 µg/mL vs. E. coli) .
    Data Table :
DerivativeMIC (µg/mL)Target Organism
Parent pyrazoline50B. mycoides
Thiadiazole hybrid10E. coli

Q. How are computational methods used to address contradictions in redox behavior?

Methodological Answer: Discrepancies between experimental redox potentials and theoretical predictions are addressed by:

  • Cyclic voltammetry : Measures reduction potentials (e.g., -0.8 to -1.2 V vs. Ag/AgCl) in acetonitrile.
  • DFT calculations : Compare adiabatic ionization potentials (e.g., 6.5–7.0 eV) with experimental data to validate electron-transfer pathways .

Q. What safety protocols are critical for handling nitroaryl pyrazolines?

Methodological Answer:

  • Toxicity mitigation : Use PPE (gloves, goggles) due to mutagenicity risks (reported in Ames tests).
  • Decomposition hazards : Avoid heating above 200°C to prevent NOx emission.
  • Storage : Keep in amber vials at 4°C to prevent photodegradation .

Q. How does solvent polarity influence its electron-transfer thermodynamics?

Methodological Answer: Solvent effects are quantified via:

  • Stokes shifts : Increase in polar solvents (e.g., Δλ = 50 nm in ethanol vs. 30 nm in hexane).
  • Rehm-Weller equation : Correlates solvent dielectric constant (ε) with electron-transfer rates (kET). Acetonitrile (ε = 37.5) maximizes kET due to stabilization of charged intermediates .

Q. What advanced techniques validate its in vivo biocompatibility?

Methodological Answer:

  • Fluorophore tagging : Water-soluble derivatives (e.g., sulfonate-substituted pyrazolines) are injected into model organisms (e.g., C. elegans) to assess membrane permeability and toxicity.
  • In vivo imaging : Confocal microscopy tracks intracellular pH changes (e.g., pH 5.0–7.0) using emission ratioing (λem = 450/510 nm) .

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